![molecular formula C10H9FN2O3S B3162399 2-(2-Oxo-1,2-dihydroquinoxalin-1-yl)ethane-1-sulfonyl fluoride CAS No. 877977-29-2](/img/structure/B3162399.png)
2-(2-Oxo-1,2-dihydroquinoxalin-1-yl)ethane-1-sulfonyl fluoride
Overview
Description
Scientific Research Applications
Biodegradation and Environmental Fate The biodegradation of fluorinated substances, including their metabolites and structural analogs, is crucial for understanding how these substances reach the environment and their eventual fate. For instance, desulfonation of highly fluorinated surfactants can occur under certain conditions, leading to the generation of less heavily fluorinated molecules showing complex metabolic behavior. This finding is significant for evaluating the environmental impact and designing novel, more environmentally benign fluorosurfactants (Frömel & Knepper, 2010).
Synthesis and Catalytic Applications
Transition Metal-Catalyzed Reactions The use of perfluoroalkane-sulfonates, specifically cost-effective nonafluorobutanesulfonates (nonaflates), has gained attention in transition metal-catalyzed reactions and other transformations. Recent research underscores their advantages over commonly used triflates, demonstrating their utility in a variety of metal-catalyzed processes such as Heck, Suzuki, Sonogashira, Stille, Negishi couplings, or amination reactions. These findings indicate the potential of nonaflates and similar fluorinated sulfonates in both laboratory and industrial-scale organic synthesis (Hoegermeier & Reissig, 2009).
Health and Toxicological Concerns
Health Implications of Fluorine Compounds A review of human health effects of fluoride underscores the complex nature of its impact on human health. While fluoride is recognized for its dental caries prevention effect, there is growing evidence suggesting that it has the potential to cause major adverse human health problems. It's worth noting that the practice of artificial water fluoridation is a controversial public health measure, and there is a call for reconsideration of its global application. Moreover, there is a need for public health approaches for global dental caries reduction that do not involve systemic ingestion of fluoride (Peckham & Awofeso, 2014).
properties
IUPAC Name |
2-(2-oxoquinoxalin-1-yl)ethanesulfonyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3S/c11-17(15,16)6-5-13-9-4-2-1-3-8(9)12-7-10(13)14/h1-4,7H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQQQUGFNDIGQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CCS(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.